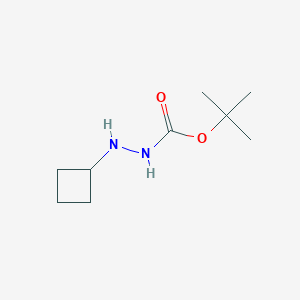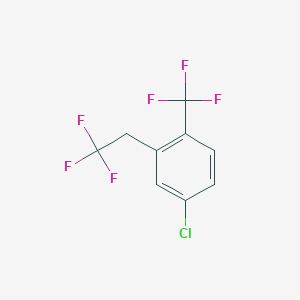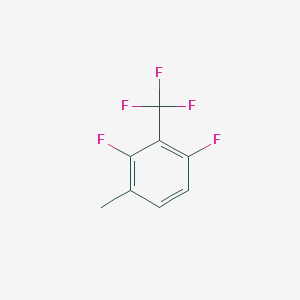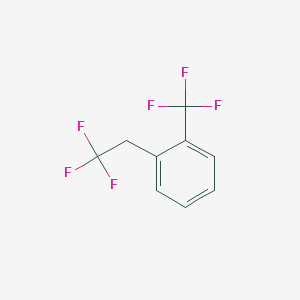
1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene
Descripción general
Descripción
The compound is a fluorinated ether . Fluorinated ethers are often used as solvents in various applications, including as electrolyte solvents in battery technologies . They are known for their high electrochemical stability, low viscosity, and good solvation properties .
Synthesis Analysis
While specific synthesis methods for “1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene” were not found, trifluoromethylation is a common reaction in organic chemistry . It involves the addition of a trifluoromethyl group to a molecule and is often used to improve the properties of pharmaceuticals and agrochemicals .Aplicaciones Científicas De Investigación
1. Multi-substituted Trifluoromethyl Alkene Construction
- Application Summary: This compound is used in the construction of multi-substituted trifluoromethyl alkenes via a gold-catalyzed fluoroarylation of gem-difluoroallenes .
- Methods of Application: The process involves an unprecedented fluoroarylation of 1,1-difluoroallenes with a cost-effective nucleophilic fluoride reagent and aryldiazonium salts . This visible light promoted gold-catalyzed reaction allows a stereo- and regioselective incorporation of both the fluorine atom and aryl group .
- Results or Outcomes: The reaction conditions are mild and tolerate diverse functional groups. The high regioselectivity for fluorine-incorporation is rationalized by considering the thermodynamic driving force of trifluoromethyl group formation .
2. Radical Trifluoromethylation
- Application Summary: The trifluoromethyl group, which includes “1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene”, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
- Methods of Application: This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
- Results or Outcomes: The trifluoromethyl group has shown significant potential in enhancing the properties of various compounds in pharmaceuticals, agrochemicals, and materials .
3. Flame-Retardant Properties
- Application Summary: “1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene” is used in the creation of a non-flammable carbonate-based organic liquid electrolyte .
- Methods of Application: The compound is introduced into an electrolyte comprising 1.0 M LiPF6 in various ratios of PC and di-(2,2,2 trifluoroethyl)carbonate (DFDEC) .
- Results or Outcomes: Electrolytes containing more than 60% v/v DFDEC did not catch fire, confirming its flame-retardant properties .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPMMWYPBBXCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)-2-(trifluoromethyl)-benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



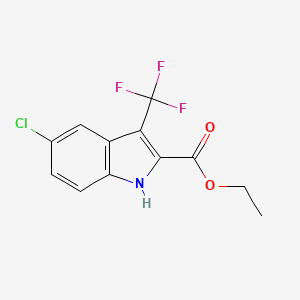
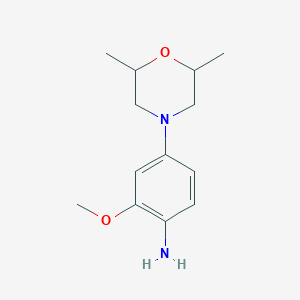
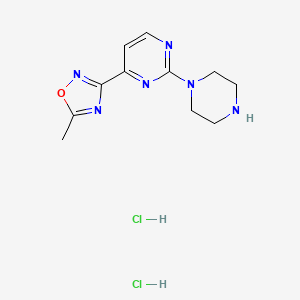
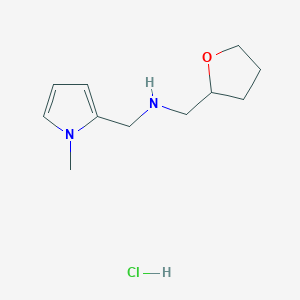

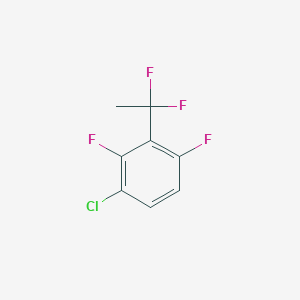
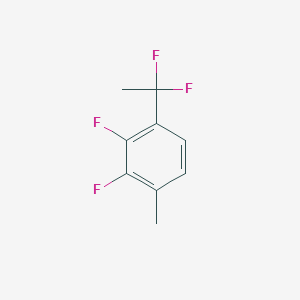
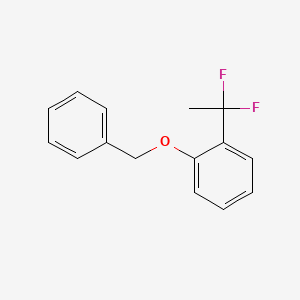
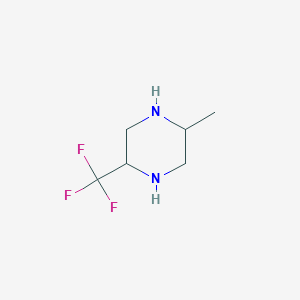
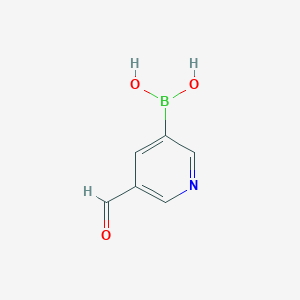
![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)
